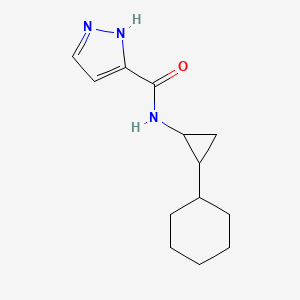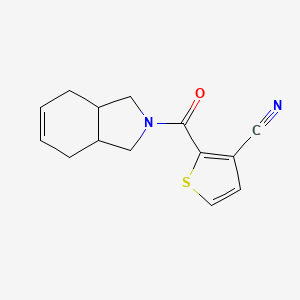
N-(2-cyclohexylcyclopropyl)-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-cyclohexylcyclopropyl)-1H-pyrazole-5-carboxamide, also known as CPP, is a synthetic compound that has been widely used in scientific research. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes.
Applications De Recherche Scientifique
N-(2-cyclohexylcyclopropyl)-1H-pyrazole-5-carboxamide has been widely used in scientific research as a tool to study the role of the NMDA receptor in various physiological and pathological processes. N-(2-cyclohexylcyclopropyl)-1H-pyrazole-5-carboxamide is commonly used to block the NMDA receptor in animal models of neurological disorders such as stroke, traumatic brain injury, and epilepsy. N-(2-cyclohexylcyclopropyl)-1H-pyrazole-5-carboxamide has also been used to investigate the role of the NMDA receptor in learning and memory processes and synaptic plasticity.
Mécanisme D'action
N-(2-cyclohexylcyclopropyl)-1H-pyrazole-5-carboxamide is a selective antagonist of the NMDA receptor, which means that it binds to the receptor and prevents the activation of the receptor by glutamate. Glutamate is the primary neurotransmitter that activates the NMDA receptor, and the activation of the receptor is essential for synaptic plasticity and learning and memory processes. By blocking the NMDA receptor, N-(2-cyclohexylcyclopropyl)-1H-pyrazole-5-carboxamide can alter the balance of excitatory and inhibitory neurotransmission, which can have profound effects on neuronal function.
Biochemical and physiological effects:
N-(2-cyclohexylcyclopropyl)-1H-pyrazole-5-carboxamide has been shown to have a variety of biochemical and physiological effects. In animal models, N-(2-cyclohexylcyclopropyl)-1H-pyrazole-5-carboxamide has been shown to reduce the severity of neurological damage caused by stroke and traumatic brain injury. N-(2-cyclohexylcyclopropyl)-1H-pyrazole-5-carboxamide has also been shown to have anti-epileptic properties and can reduce the frequency and severity of seizures. In addition, N-(2-cyclohexylcyclopropyl)-1H-pyrazole-5-carboxamide has been shown to impair learning and memory processes, suggesting that the NMDA receptor plays a crucial role in these processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-cyclohexylcyclopropyl)-1H-pyrazole-5-carboxamide in lab experiments is its selectivity for the NMDA receptor. This allows researchers to specifically target the NMDA receptor and study its role in various physiological and pathological processes. However, one limitation of using N-(2-cyclohexylcyclopropyl)-1H-pyrazole-5-carboxamide is that it is not a perfect antagonist and can have off-target effects. In addition, N-(2-cyclohexylcyclopropyl)-1H-pyrazole-5-carboxamide has a relatively short half-life, which can make it difficult to study long-term effects.
Orientations Futures
There are many potential future directions for research on N-(2-cyclohexylcyclopropyl)-1H-pyrazole-5-carboxamide and the NMDA receptor. One area of interest is the role of the NMDA receptor in psychiatric disorders such as schizophrenia and depression. Another area of interest is the development of more selective NMDA receptor antagonists that can be used therapeutically. Finally, there is growing interest in the use of NMDA receptor antagonists as a treatment for chronic pain, and N-(2-cyclohexylcyclopropyl)-1H-pyrazole-5-carboxamide may have potential in this area as well.
Conclusion:
In conclusion, N-(2-cyclohexylcyclopropyl)-1H-pyrazole-5-carboxamide is a synthetic compound that has been widely used in scientific research to study the role of the NMDA receptor in various physiological and pathological processes. N-(2-cyclohexylcyclopropyl)-1H-pyrazole-5-carboxamide is a selective antagonist of the NMDA receptor and has been shown to have a variety of biochemical and physiological effects. While there are limitations to using N-(2-cyclohexylcyclopropyl)-1H-pyrazole-5-carboxamide in lab experiments, it remains a valuable tool for researchers studying the NMDA receptor and its role in neuronal function.
Méthodes De Synthèse
The synthesis of N-(2-cyclohexylcyclopropyl)-1H-pyrazole-5-carboxamide involves a multi-step process that starts with the reaction of cyclohexylmagnesium bromide with cyclopropylcarboxaldehyde. This reaction yields the intermediate cyclohexylcyclopropylcarbinol, which is then treated with oxalyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1H-pyrazole-5-amine to yield N-(2-cyclohexylcyclopropyl)-1H-pyrazole-5-carboxamide.
Propriétés
IUPAC Name |
N-(2-cyclohexylcyclopropyl)-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c17-13(11-6-7-14-16-11)15-12-8-10(12)9-4-2-1-3-5-9/h6-7,9-10,12H,1-5,8H2,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKXLFHVBLQOGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CC2NC(=O)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclohexylcyclopropyl)-1H-pyrazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidin-1-yl]propanenitrile](/img/structure/B7592535.png)
![N-(3-ethoxyspiro[3.3]heptan-1-yl)-2-(2-oxo-1H-quinolin-3-yl)acetamide](/img/structure/B7592544.png)

![2-N-[3-(4-methoxyphenyl)butyl]thiophene-2,4-dicarboxamide](/img/structure/B7592550.png)
![(3,4-Dimethylphenyl)-[2-(methoxymethyl)morpholin-4-yl]methanone](/img/structure/B7592557.png)



![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl-(6-methoxypyridazin-3-yl)methanone](/img/structure/B7592578.png)
![1-[4-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridine-1-carbonyl)-1,3-thiazolidin-3-yl]propan-1-one](/img/structure/B7592593.png)



